Cas no 315698-17-0 (ML311)

ML311 structure
ML311 structure
Nome del prodotto:ML311
Numero CAS:315698-17-0
MF:C23H24F3N3O
MW:415.451375961304
MDL:MFCD02330695
CID:4643941
PubChem ID:3384730

ML311 Proprietà chimiche e fisiche

Nomi e identificatori

    • ML311
    • 7-[(4-ethylpiperazin-1-yl)-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol
    • ML 311
    • 7-((4-ethylpiperazin-1-yl)(4-(trifluoromethyl)phenyl)methyl)quinolin-8-ol
    • 7-[(4-Ethyl-1-piperazinyl)[4-(trifluoromethyl)phenyl]methyl]-8-quinolinol
    • 7-{(4-ethylpiperazin-1-yl)[4-(trifluoromethyl)phenyl]methyl}quinolin-8-ol
    • SMR000559037
    • MLS001198484
    • MLS004257019
    • HMS2858D15
    • BCP32653
    • STL487150
    • AKOS016290193
    • AC-36637
    • CS-0021886
    • SR-01000804542-3
    • ML311?
    • ML-311; ML 311; EU-5346; EU 5346; EU5346
    • AKOS000808726
    • 7-[(4-ETHYLPIPERAZIN-1-YL)[4-(TRIFLUOROMETHYL)PHENYL]METHYL]QUINOLIN-8-OL
    • 315698-17-0
    • AF-399/40703807
    • HY-101778
    • Z56804151
    • NSC765420
    • G13135
    • 7-{(4-ethyl-1-piperazinyl)[4-(trifluoromethyl)phenyl]methyl}-8-quinolinol
    • GLXC-03618
    • EU-5346
    • EN300-137560
    • DA-75601
    • MS-27207
    • CHEMBL1422849
    • SR-01000804542
    • NSC-765420
    • SR-01000804542-2
    • SCHEMBL9962883
    • EX-A4993
    • MDL: MFCD02330695
    • Inchi: 1S/C23H24F3N3O/c1-2-28-12-14-29(15-13-28)21(17-5-8-18(9-6-17)23(24,25)26)19-10-7-16-4-3-11-27-20(16)22(19)30/h3-11,21,30H,2,12-15H2,1H3
    • Chiave InChI: NGAPBLRRJSKIRT-UHFFFAOYSA-N
    • Sorrisi: FC(C1C=CC(=CC=1)C(C1C=CC2=CC=CN=C2C=1O)N1CCN(CC)CC1)(F)F

Proprietà calcolate

  • Massa esatta: 415.187147g/mol
  • Massa monoisotopica: 415.187147g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 7
  • Conta atomi pesanti: 30
  • Conta legami ruotabili: 4
  • Complessità: 544
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Peso molecolare: 415.5g/mol
  • Superficie polare topologica: 39.6
  • XLogP3: 4.4

ML311 Informazioni sulla sicurezza

  • Condizioni di conservazione:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

ML311 Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
DC Chemicals
DC12222-1 g
ML311
315698-17-0 >98%
1g
$2300.0 2022-02-28
Enamine
EN300-137560-0.1g
7-[(4-ethylpiperazin-1-yl)[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol
315698-17-0 94%
0.1g
$757.0 2023-07-10
Enamine
EN300-137560-0.05g
7-[(4-ethylpiperazin-1-yl)[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol
315698-17-0 94%
0.05g
$628.0 2023-07-10
Chemenu
CM360282-100mg
7-[(4-Ethylpiperazin-1-yl)-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol
315698-17-0 95%+
100mg
$2454 2022-09-01
Axon Medchem
2823-5 mg
ML 311
315698-17-0 99%
5mg
€95.00 2023-07-10
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T5108-50 mg
ML311
315698-17-0 99.75%
50mg
¥6142.00 2022-02-28
S e l l e c k ZHONG GUO
S0068-5mg
ML311
315698-17-0
5mg
¥3824.73 2022-04-26
Axon Medchem
2823-2 x 25 mg
ML 311
315698-17-0 99%
2 x 25 mg
€560.00 2023-07-10
DC Chemicals
DC12222-100 mg
ML311
315698-17-0 >98%
100mg
$650.0 2022-02-28
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce50866-10mg
ML311
315698-17-0 98%
10mg
¥1559.00 2023-09-07

ML311 Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:315698-17-0)ML311
A930707
Purezza:99%
Quantità:10mg
Prezzo ($):161.0
atkchemica
(CAS:315698-17-0)ML311
CL16337
Purezza:95%+
Quantità:1g/5g/10g/100g
Prezzo ($):Inchiesta